molecular formula C18H17N5O3 B11996565 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide

Katalognummer: B11996565
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: BYMFKIOOCWUQDY-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-BENZOIMIDAZOL-1-YL-2-METHYL-PROPIONIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOIMIDAZOL-1-YL-2-METHYL-PROPIONIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of benzimidazole derivatives with hydrazides under specific reaction conditions. Common reagents used in the synthesis include:

  • Benzimidazole
  • 2-Methyl-propionic acid
  • 3-Nitro-benzylidene
  • Hydrazine hydrate

The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-BENZOIMIDAZOL-1-YL-2-METHYL-PROPIONIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation products: Corresponding oxides or carboxylic acids.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-BENZOIMIDAZOL-1-YL-2-METHYL-PROPIONIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole derivatives: Known for their diverse biological activities.

    Hydrazide derivatives: Studied for their potential therapeutic effects.

Uniqueness

3-BENZOIMIDAZOL-1-YL-2-METHYL-PROPIONIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific chemical structure, which combines the properties of benzimidazole and hydrazide derivatives

Eigenschaften

Molekularformel

C18H17N5O3

Molekulargewicht

351.4 g/mol

IUPAC-Name

3-(benzimidazol-1-yl)-2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H17N5O3/c1-13(11-22-12-19-16-7-2-3-8-17(16)22)18(24)21-20-10-14-5-4-6-15(9-14)23(25)26/h2-10,12-13H,11H2,1H3,(H,21,24)/b20-10+

InChI-Schlüssel

BYMFKIOOCWUQDY-KEBDBYFISA-N

Isomerische SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.